molecular formula C35H24N4O2 B4750443 N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide

N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide

Cat. No. B4750443
M. Wt: 532.6 g/mol
InChI Key: ZLGFMNZMKCNDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide, commonly known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It is a small molecule that has been extensively used in scientific research to study the role of nucleoside transporters in various physiological and pathological processes.

Scientific Research Applications

NBMPR has been used extensively in scientific research to study the role of nucleoside transporters in various physiological and pathological processes. It has been used to investigate the transport of nucleosides across cell membranes, the regulation of nucleoside transporters by various factors, and the role of nucleoside transporters in the uptake and metabolism of nucleoside analogs used in cancer chemotherapy.

Mechanism of Action

NBMPR selectively inhibits N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide by binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This inhibition leads to an increase in extracellular nucleoside concentrations and a decrease in intracellular nucleoside concentrations, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
NBMPR has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of immune responses, and alteration of nucleoside metabolism. These effects are largely attributed to the inhibition of N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide and the resulting changes in nucleoside concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBMPR is its selectivity for N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide, which allows for the specific inhibition of this transporter without affecting other nucleoside transporters. This selectivity also allows for the study of the specific role of N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide in various physiological and pathological processes. However, one of the limitations of NBMPR is its relatively low potency, which can require high concentrations of the compound to achieve significant inhibition of N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide.

Future Directions

There are several future directions for the use of NBMPR in scientific research. One direction is the study of the role of N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide in cancer chemotherapy and the development of novel nucleoside analogs that can be selectively transported by N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide. Another direction is the investigation of the regulation of N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide by various factors, such as hormones and cytokines, and the potential use of NBMPR as a tool to study these regulatory mechanisms. Additionally, the use of NBMPR in combination with other inhibitors of nucleoside metabolism and transport can provide valuable insights into the complex interplay between these processes in various physiological and pathological conditions.

properties

IUPAC Name

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N4O2/c40-34(29-13-5-9-22-7-1-3-11-27(22)29)36-25-17-15-24(16-18-25)33-38-31-20-19-26(21-32(31)39-33)37-35(41)30-14-6-10-23-8-2-4-12-28(23)30/h1-21H,(H,36,40)(H,37,41)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGFMNZMKCNDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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